molecular formula C24H25BO2 B15287190 2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B15287190
M. Wt: 356.3 g/mol
InChI Key: QASZKEFNFYUWCS-UHFFFAOYSA-N
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Description

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound known for its unique structural properties and applications in various fields of chemistry. This compound features a boron atom coordinated to two oxygen atoms, forming a dioxaborolane ring, and is substituted with a 3,4-diphenylphenyl group and four methyl groups. Its unique structure makes it a valuable reagent in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3,4-diphenylphenylboronic acid with 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione under anhydrous conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like toluene. The mixture is heated to reflux, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified using industrial-scale chromatography or crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronate esters.

    Reduction: Reduction reactions can convert it into boranes or other reduced boron species.

    Substitution: It can participate in substitution reactions where the dioxaborolane ring is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts like palladium or nickel complexes.

Major Products Formed

Scientific Research Applications

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane ring can coordinate with nucleophiles, facilitating various chemical transformations. In biological systems, it can interact with biomolecules, potentially disrupting cellular processes and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its dioxaborolane ring structure, which imparts distinct reactivity and stability. This makes it particularly valuable in cross-coupling reactions and other synthetic applications where stability and reactivity are crucial .

Properties

Molecular Formula

C24H25BO2

Molecular Weight

356.3 g/mol

IUPAC Name

2-(3,4-diphenylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C24H25BO2/c1-23(2)24(3,4)27-25(26-23)20-15-16-21(18-11-7-5-8-12-18)22(17-20)19-13-9-6-10-14-19/h5-17H,1-4H3

InChI Key

QASZKEFNFYUWCS-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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